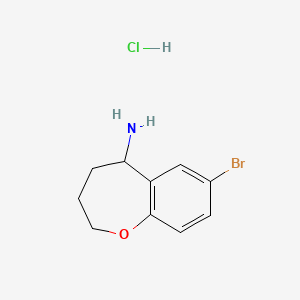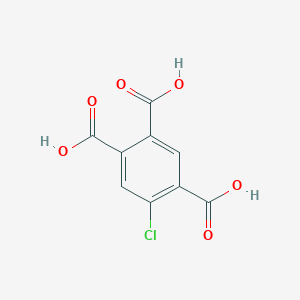![molecular formula C10H16ClNO B2668909 [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269036-30-7](/img/structure/B2668909.png)
[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride: is a chemical compound that belongs to the class of secondary amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain bearing a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the catalytic hydrogenation of 2-methoxyphenylacetonitrile in the presence of a suitable catalyst, followed by the addition of methylamine and subsequent acidification to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions may lead to the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Secondary amines, alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is often used as a precursor for the synthesis of biologically active molecules. It can be used to study the effects of structural modifications on biological activity.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the amine group play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
[1-(2-Hydroxyphenyl)ethyl]methylamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
[1-(2-Chlorophenyl)ethyl]methylamine hydrochloride: Similar structure but with a chloro group instead of a methoxy group.
[1-(2-Methylphenyl)ethyl]methylamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXKFUTELPFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2668830.png)

![[14-Methyl-5-(2-methylphenyl)-7-{[(pyridin-4-yl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2668832.png)
![N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2668834.png)
![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2668835.png)
![3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2668837.png)

![4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE](/img/structure/B2668841.png)

![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)

